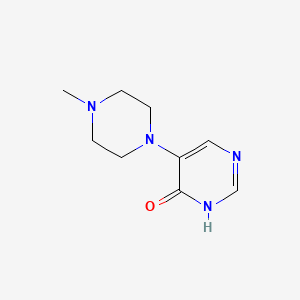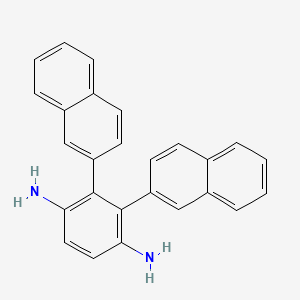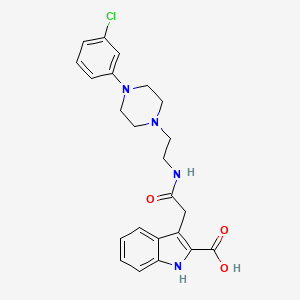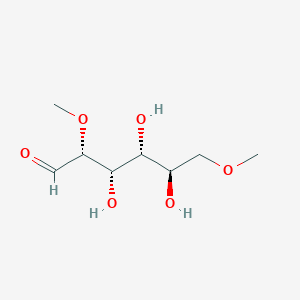
2,6-Di-o-methyl-d-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-o-methyl-d-glucose is a derivative of glucose where the hydroxyl groups at the 2nd and 6th positions are replaced by methoxy groups. This modification alters the chemical and physical properties of the glucose molecule, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-o-methyl-d-glucose typically involves the protection of the hydroxyl groups followed by selective methylation. One common method includes the use of dimethyl sulfate in a basic solution to methylate the hydroxyl groups . The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-o-methyl-d-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucose form.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,6-Di-o-methyl-d-glucose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism by which 2,6-Di-o-methyl-d-glucose exerts its effects involves its interaction with specific molecular targets. The methoxy groups can influence the compound’s binding affinity to enzymes and receptors, altering metabolic pathways and biological activities . The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-o-methyl-d-glucose: Another methylated derivative with different substitution patterns.
3,6-Di-o-methyl-d-glucose: Similar compound with methylation at different positions.
Uniqueness
2,6-Di-o-methyl-d-glucose is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other methylated derivatives may not be as effective .
Propiedades
Número CAS |
16274-29-6 |
|---|---|
Fórmula molecular |
C8H16O6 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3,4,5-trihydroxy-2,6-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-4-5(10)7(11)8(12)6(3-9)14-2/h3,5-8,10-12H,4H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
Clave InChI |
OJBVKTGJVJESJJ-ULAWRXDQSA-N |
SMILES isomérico |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)O)O)O |
SMILES canónico |
COCC(C(C(C(C=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


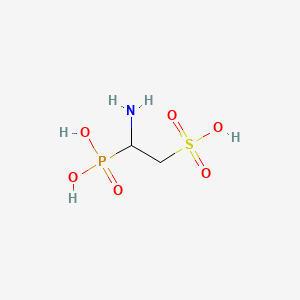
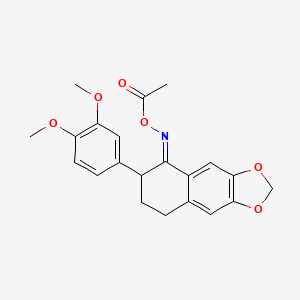
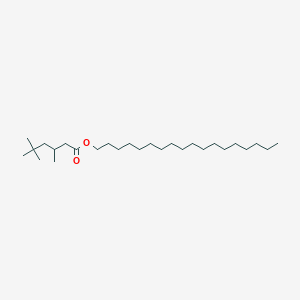

![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)



![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
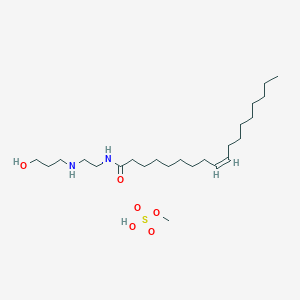
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
